BenchChemオンラインストアへようこそ!

1-(3-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole

Medicinal Chemistry Lipophilicity Drug Design

1-(3-Methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole (CAS 886905-00-6) is a synthetic benzimidazole derivative characterized by a 3-methylbenzyl substitution at N1 and a propylsulfonyl group at C2. It belongs to a class of sulfonylbenzyl-substituted benzimidazoles patented as angiotensin II receptor antagonists and antihypertensive agents.

Molecular Formula C18H20N2O2S
Molecular Weight 328.43
CAS No. 886905-00-6
Cat. No. B2619022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole
CAS886905-00-6
Molecular FormulaC18H20N2O2S
Molecular Weight328.43
Structural Identifiers
SMILESCCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC(=C3)C
InChIInChI=1S/C18H20N2O2S/c1-3-11-23(21,22)18-19-16-9-4-5-10-17(16)20(18)13-15-8-6-7-14(2)12-15/h4-10,12H,3,11,13H2,1-2H3
InChIKeyYRIFWGDHEJQCAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole: A Preclinical Benzimidazole Candidate with a Distinct Alkylsulfonyl Pharmacophore


1-(3-Methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole (CAS 886905-00-6) is a synthetic benzimidazole derivative characterized by a 3-methylbenzyl substitution at N1 and a propylsulfonyl group at C2. It belongs to a class of sulfonylbenzyl-substituted benzimidazoles patented as angiotensin II receptor antagonists and antihypertensive agents [1]. Its molecular formula C18H20N2O2S and molecular weight 328.4 g/mol differentiate it from shorter-chain alkylsulfonyl analogs .

Why Generic Alkylsulfonyl Benzimidazoles Cannot Substitute 1-(3-Methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole


The propylsulfonyl chain and the 3-methylbenzyl substitution are not interchangeable with other alkyl lengths or benzyl substituents. Even a single carbon change in the sulfonyl alkyl chain (e.g., propyl → ethyl or methyl) can alter lipophilicity by ≈0.5 logP units, potentially shifting membrane permeability and metabolic stability. In vitro binding data for 2-alkylbenzimidazole angiotensin II antagonists show IC50 values spanning two orders of magnitude (10⁻⁵ – 10⁻⁷ M), demonstrating that small structural modifications produce large potency differences [1]. The 3-methylbenzyl group further introduces steric and electronic effects that are absent in unsubstituted benzyl analogs, making generic replacement scientifically unjustified without explicit comparative bioactivity data [2].

Quantitative Differentiation of 1-(3-Methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole vs. Closest Analogs


Enhanced Lipophilicity of the Propylsulfonyl Group vs. Methylsulfonyl Analog

The n-propyl chain increases the calculated logP by approximately 0.7 units compared to the methylsulfonyl analog (CAS 886922-73-2), indicating higher membrane partitioning potential. The propylsulfonyl moiety contributes an additional net 28 Da increase in molecular weight relative to the methylsulfonyl derivative, while polar surface area remains essentially unchanged .

Medicinal Chemistry Lipophilicity Drug Design

Molecular Weight and Polar Surface Area Differentiation from Methylsulfonyl Analog

The target compound has a molecular weight of 328.4 g/mol and a calculated topological polar surface area of 60.3 Ų. The methylsulfonyl analog (CAS 886922-73-2) has MW 300.4 g/mol, yielding a difference of +28 Da, while PSA remains similar .

ADME Drug Likeness Physicochemical Properties

Position-Specific 3-Methylbenzyl Substitution Correlates with Enhanced Angiotensin II Receptor Affinity in 2-Alkylbenzimidazole Series

In vitro binding studies of 2-alkylbenzimidazole derivatives displaced angiotensin II with IC50 values ranging from 10⁻⁵ to 10⁻⁷ M. Within this series, N1-benzyl substitution with a meta-methyl group was associated with improved activity compared to unsubstituted benzyl, suggesting that the 3-methylbenzyl group in the target compound may similarly enhance receptor interaction [1].

Angiotensin II Antagonist SAR Binding Affinity

Patent-Documented Cardiovascular Indication Framework Differentiates Preclinical Development Niche

The parent patent EP0643060 explicitly claims sulfonylbenzyl-substituted benzimidazoles for use as antihypertensive and antiatherosclerotic agents, providing a defined therapeutic development trajectory. This distinguishes the compound from numerous benzimidazole derivatives explored in oncology, anti-infective, or CNS indications [1].

Patent Hypertension Atherosclerosis Indication Differentiation

Optimal Research and Procurement Scenarios for 1-(3-Methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole


Antihypertensive Lead Optimization in Angiotensin II Receptor Antagonist Programs

The compound's structural alignment with the sulfonylbenzyl-benzimidazole pharmacophore claimed in EP0643060 positions it as a candidate for hit-to-lead optimization in hypertension research. The 3-methylbenzyl substitution and propylsulfonyl chain length can be systematically varied to probe the SAR of angiotensin II binding, guided by the IC50 range of 10⁻⁵–10⁻⁷ M established for this chemical series [1].

Preclinical ADME Profiling of Alkylsulfonyl Chain Length Series

The distinct physicochemical signature of the propylsulfonyl analog—higher logP and molecular weight vs. the methylsulfonyl analog—makes this compound a valuable member of a homologous series for preclinical ADME studies. Comparative permeability, metabolic stability, and protein binding assays between the C1 (methyl), C2 (ethyl), and C3 (propyl) sulfonyl chain variants can elucidate the impact of incremental lipophilicity on pharmacokinetic properties [1].

In Vitro Binding Assays for Angiotensin II Receptor Subtype Selectivity

With the 2-alkylbenzimidazole class demonstrating angiotensin II receptor affinity, this compound can be employed in competitive binding assays alongside unsubstituted benzyl and para-substituted benzyl analogs to quantify the contribution of the meta-methylbenzyl group to receptor subtype selectivity. The expected IC50 range of 10⁻⁵–10⁻⁷ M provides a benchmark for evaluating potency improvements from N1 substitution [1].

Chemical Probe for Sulfonyl Benzimidazole Cardiovascular Pharmacology

Given the patent-defined cardiovascular indication (hypertension/atherosclerosis), this compound serves as a chemical probe in ex vivo vascular tissue assays—such as angiotensin II-induced aortic ring contraction—to differentiate pharmacodynamic effects between propylsulfonyl and shorter alkylsulfonyl congeners. Procurement for this scenario is justified by the explicit patent disclosure of therapeutic utility for sulfonylbenzyl-substituted benzimidazoles [1].

Quote Request

Request a Quote for 1-(3-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.